molecular formula C10H11N3O6 B8802875 Ethyl N-(2,4-dinitrophenoxy)acetimidate

Ethyl N-(2,4-dinitrophenoxy)acetimidate

Cat. No.: B8802875
M. Wt: 269.21 g/mol
InChI Key: UVBZLMGBNXCYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Ethyl N-(2,4-dinitrophenoxy)acetimidate can be carried out through the following steps :

    Reacting 2,4-dinitrophenol with ethyl acetate: This reaction generates 2,4-dinitrophenoxyethyl acetate.

    Reacting ethyl 2,4-dinitrophenoxyacetate with ethyl imide: This step produces this compound.

Chemical Reactions Analysis

Ethyl N-(2,4-dinitrophenoxy)ethanimidate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups into amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-(2,4-dinitrophenoxy)ethanimidate has several scientific research applications, including :

    Chemistry: It is used as a reagent in organic synthesis to create various compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.

    Industry: The compound is used in the production of pesticides and dyes.

Mechanism of Action

The mechanism by which Ethyl N-(2,4-dinitrophenoxy)acetimidate exerts its effects involves its interaction with molecular targets and pathways. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. Additionally, its structure allows it to act as a nucleophile or electrophile in various chemical reactions, influencing the synthesis of other compounds .

Comparison with Similar Compounds

Ethyl N-(2,4-dinitrophenoxy)ethanimidate can be compared with other similar compounds, such as :

    Ethyl N-(2,4-dinitrophenoxy)acetimidate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.

    Ethyl N-(2,4-dinitrophenoxy)thioacetate:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.

Properties

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

ethyl N-(2,4-dinitrophenoxy)ethanimidate

InChI

InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3

InChI Key

UVBZLMGBNXCYNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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